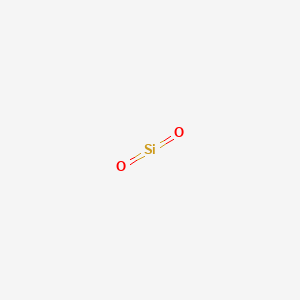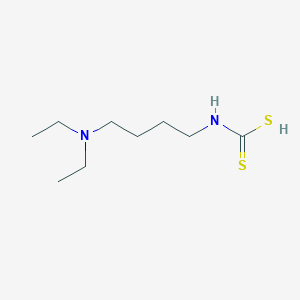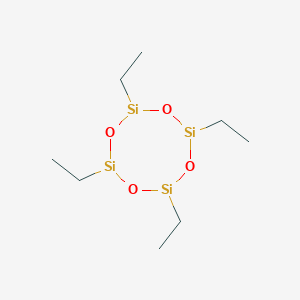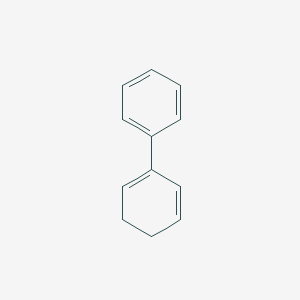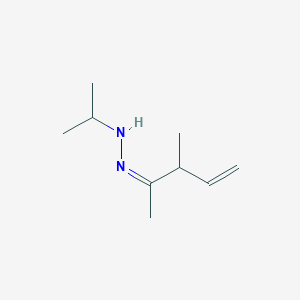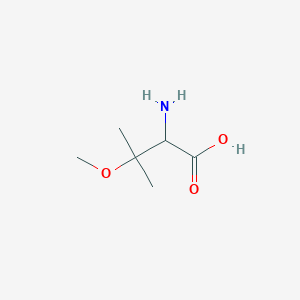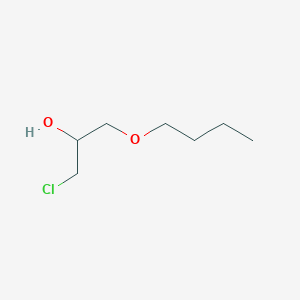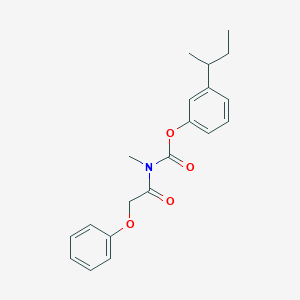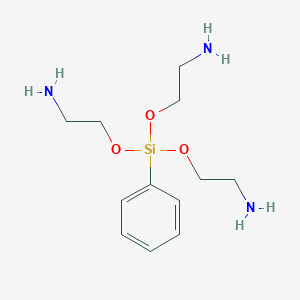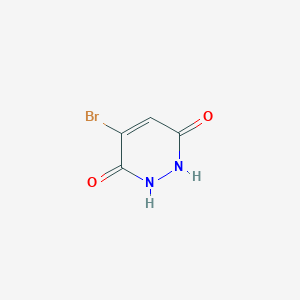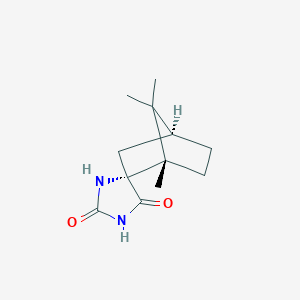
Camphor-2-spirohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camphor-2-spirohydantoin (CSH) is a cyclic compound that has been widely studied for its potential applications in various fields of science. It is a spirocyclic hydantoin that is derived from camphor, a common organic compound found in many essential oils. CSH has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of Camphor-2-spirohydantoin is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in microbial growth and replication. Additionally, this compound has been shown to exhibit antioxidant properties, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, this compound has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Camphor-2-spirohydantoin is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use in the development of new antimicrobial agents. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving Camphor-2-spirohydantoin. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, there is potential for the use of this compound in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Camphor-2-spirohydantoin can be achieved through a series of chemical reactions that involve the reaction of camphor with hydantoin. The process involves the use of various reagents and catalysts, and the yield of the reaction can be optimized through careful control of the reaction conditions.
Aplicaciones Científicas De Investigación
Camphor-2-spirohydantoin has been widely studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new antimicrobial agents. Additionally, this compound has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
17138-07-7 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1 |
Clave InChI |
ZNLWSSZADRGRKU-QILRFPOHSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3 |
SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
SMILES canónico |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
Sinónimos |
camphor-2-spirohydantoin camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



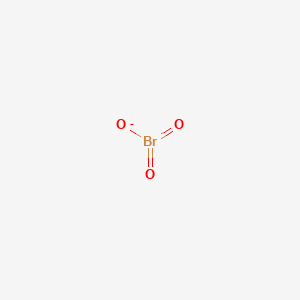
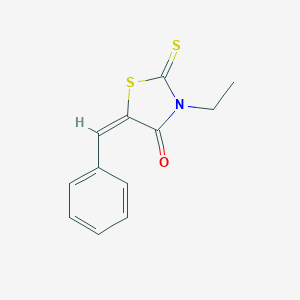
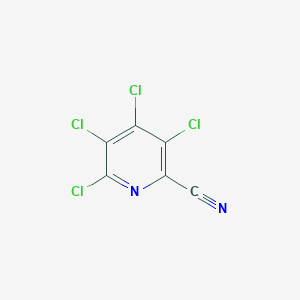
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
